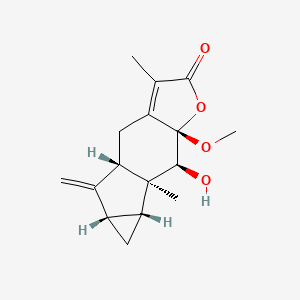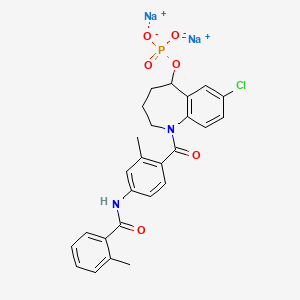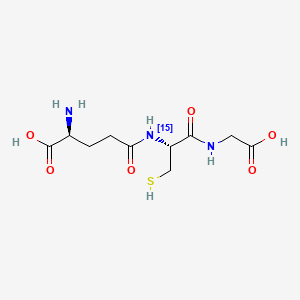
L-Glutathione reduced-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an endogenous antioxidant that scavenges oxygen free radicals, playing a crucial role in maintaining cellular redox homeostasis . The 15N labeling allows for its use in various scientific research applications, particularly in tracing and quantifying biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Glutathione reduced-15N is synthesized through a series of enzymatic reactions involving the amino acids L-glutamate, L-cysteine, and glycine. The synthesis process includes the following steps :
Formation of γ-glutamyl cysteine: The enzyme γ-glutamyl cysteine synthetase catalyzes the reaction between L-glutamate and L-cysteine in the presence of magnesium and manganese ions, hydrolyzing one molecule of ATP.
Formation of L-Glutathione: Glutathione synthetase then forms a peptide bond between γ-glutamyl cysteine and glycine, resulting in L-Glutathione by hydrolyzing another molecule of ATP.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms such as Saccharomyces cerevisiae. These microorganisms are optimized to produce high yields of L-Glutathione, which is then labeled with 15N through isotopic enrichment techniques .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutathione reduced-15N undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide (GSSG).
Reduction: Glutathione reductase catalyzes the reduction of GSSG back to L-Glutathione.
Conjugation: It can conjugate with various electrophilic compounds through the action of glutathione S-transferases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.
Reduction: NADPH as a reducing agent in the presence of glutathione reductase.
Conjugation: Various electrophiles in the presence of glutathione S-transferases.
Major Products
Oxidation: Glutathione disulfide (GSSG).
Reduction: L-Glutathione.
Conjugation: Glutathione conjugates with various electrophiles.
Aplicaciones Científicas De Investigación
L-Glutathione reduced-15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying redox reactions and metabolic pathways.
Biology: Investigates cellular redox homeostasis and oxidative stress responses.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its antioxidant properties.
Mecanismo De Acción
L-Glutathione reduced-15N exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and maintains cellular redox balance. The key molecular targets and pathways involved include :
Glutathione Peroxidase: Catalyzes the reduction of hydrogen peroxide to water, using L-Glutathione as a substrate.
Glutathione Reductase: Reduces glutathione disulfide back to L-Glutathione using NADPH.
Glutathione S-Transferases: Catalyzes the conjugation of L-Glutathione with electrophilic compounds, aiding in detoxification.
Comparación Con Compuestos Similares
L-Glutathione reduced-15N can be compared with other similar compounds such as:
L-Glutathione reduced-13C2,15N: Another isotope-labeled form of L-Glutathione, labeled with both 13C and 15N.
L-Glutathione reduced: The non-labeled form, which is widely used as an antioxidant in various biological systems.
Uniqueness
The uniqueness of this compound lies in its 15N labeling, which allows for precise tracing and quantification in biochemical studies. This makes it particularly valuable in research applications where understanding the dynamics of glutathione metabolism is crucial .
Propiedades
Fórmula molecular |
C10H17N3O6S |
|---|---|
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1 |
Clave InChI |
RWSXRVCMGQZWBV-ZLWFVQENSA-N |
SMILES isomérico |
C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
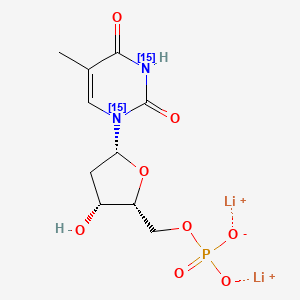

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![(2R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387451.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

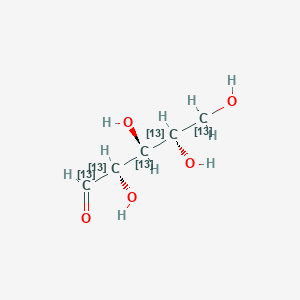
![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
